molecular formula C19H16N2O3 B5819998 2-{[(1-naphthyloxy)acetyl]amino}benzamide

2-{[(1-naphthyloxy)acetyl]amino}benzamide

Cat. No. B5819998
M. Wt: 320.3 g/mol
InChI Key: QWKBFNKEKYGJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-naphthyloxy)acetyl]amino}benzamide, also known as N-(1-naphthyl)-2-(2-oxo-2-phenylethyl) benzamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-{[(1-naphthyloxy)acetyl]amino}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, pain, and cancer progression. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(1-naphthyloxy)acetyl]amino}benzamide in lab experiments include its relatively low cost and easy synthesis. The compound has also been shown to have a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[(1-naphthyloxy)acetyl]amino}benzamide. One potential direction is to further investigate its potential use as a diagnostic tool in cancer research. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-{[(1-naphthyloxy)acetyl]amino}benzamide involves the reaction of 1-naphthylamine with 2-oxo-2-phenylethyl benzoate in the presence of a base. The reaction proceeds via an amide bond formation between the amine and the carboxylic acid group of the benzoate. The resulting compound is then converted to the final product through a series of purification steps.

Scientific Research Applications

2-{[(1-naphthyloxy)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use as a diagnostic tool in cancer research.

properties

IUPAC Name

2-[(2-naphthalen-1-yloxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-19(23)15-9-3-4-10-16(15)21-18(22)12-24-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKBFNKEKYGJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.